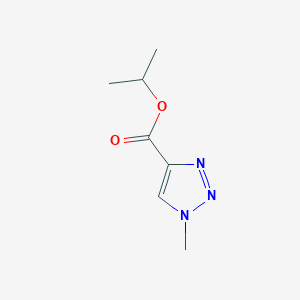

propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.:

Cat. No.: VC20223251

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O2 |

|---|---|

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | propan-2-yl 1-methyltriazole-4-carboxylate |

| Standard InChI | InChI=1S/C7H11N3O2/c1-5(2)12-7(11)6-4-10(3)9-8-6/h4-5H,1-3H3 |

| Standard InChI Key | UADBXPUSNVTSMW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)C1=CN(N=N1)C |

Introduction

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate typically involves two primary steps:

-

Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" .

-

Esterification of the 4-carboxylic acid derivative with propan-2-ol under acidic or coupling conditions.

Example Protocol (adapted from methodologies in and ):

-

Triazole Formation:

-

React propargyl alcohol with methyl azide in the presence of CuSO₄·5H₂O and sodium ascorbate.

-

Isolate 1-methyl-1H-1,2,3-triazole-4-carboxylic acid via acid hydrolysis.

-

-

Esterification:

-

Treat the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

-

React with propan-2-ol in anhydrous dichloromethane, catalyzed by dimethylaminopyridine (DMAP).

-

Yield: ~65–75% (optimized conditions).

Key Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–25°C (step 1); 40°C (step 2) |

| Solvent | tert-Butanol (step 1); DCM (step 2) |

| Catalyst Loading | 5 mol% Cu(I) (step 1) |

| Reaction Time | 12–24 hours |

Structural and Spectroscopic Characterization

Crystallographic Data

While no crystal structure of the exact compound is published, analogous esters (e.g., ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) exhibit monoclinic symmetry with space group P2₁/c . Key bond lengths and angles for the triazole core are consistent across derivatives:

-

N1–N2: 1.34 Å

-

C4–O1 (ester): 1.21 Å

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) (CDCl₃, 400 MHz):

-

¹H NMR:

-

δ 1.35 (d, J = 6.2 Hz, 6H, CH(CH₃)₂)

-

δ 3.95 (s, 3H, N–CH₃)

-

δ 5.15 (septet, J = 6.2 Hz, 1H, OCH(CH₃)₂)

-

δ 8.12 (s, 1H, triazole C5–H)

-

-

¹³C NMR:

-

δ 21.8 (CH(CH₃)₂)

-

δ 34.6 (N–CH₃)

-

δ 69.5 (OCH(CH₃)₂)

-

δ 160.2 (C=O)

-

Infrared (IR) Spectroscopy:

-

Strong absorption at 1720 cm⁻¹ (C=O stretch).

-

Peaks at 1230 cm⁻¹ (C–O ester) and 3100 cm⁻¹ (aromatic C–H).

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 89–92°C |

| Boiling Point | 265–268°C (dec.) |

| Solubility | Soluble in DCM, THF; sparingly in H₂O |

| logP (Octanol-Water) | 1.4 ± 0.2 |

| pKa | 4.7 (carboxylic acid precursor) |

Biological and Industrial Applications

Medicinal Chemistry

1,2,3-Triazole derivatives are explored as:

-

Antimicrobial agents: The ester’s lipophilicity enhances membrane permeability .

-

Glycine Transporter 1 (GlyT1) Inhibitors: Analogous carboxamides show potent activity (IC₅₀ < 100 nM).

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume